

Neodymium(III) chloride hexahydrate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Neodymium(III) chloride hexahydrate
Cat. No.:	B077876

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Neodymium(III) Chloride Hexahydrate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **Neodymium(III) Chloride Hexahydrate** ($\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$). The information is presented for easy reference, including detailed experimental protocols and visualizations of key processes.

Physical Properties

Neodymium(III) chloride hexahydrate is a purple crystalline solid.^[1] A notable characteristic is its dichroism, meaning its color varies depending on the light source.^{[2][3]} The compound is hygroscopic, readily absorbing moisture from the air, and is highly soluble in water and ethanol.^{[1][4][5][6]}

Table 1: Quantitative Physical Properties of Neodymium(III) Chloride Hexahydrate

Property	Value	References
Molecular Formula	$\text{NdCl}_3 \cdot 6\text{H}_2\text{O}$	[2] [3] [5]
Molar Mass	358.69 g/mol	[2] [7] [8]
Appearance	Purple crystalline solid	[1] [2] [3]
Melting Point	124 °C	[2] [5] [7] [9]
Density	2.282 g/cm³	[4] [7] [9]
Solubility in Water	967 g/L (at 13 °C) 1000 g/L (at 25 °C)	[4] [6]
Solubility in Ethanol	445 g/L	[4]
Solubility in Other Solvents	Insoluble in chloroform and ether	[4] [6]

Chemical Properties and Reactivity

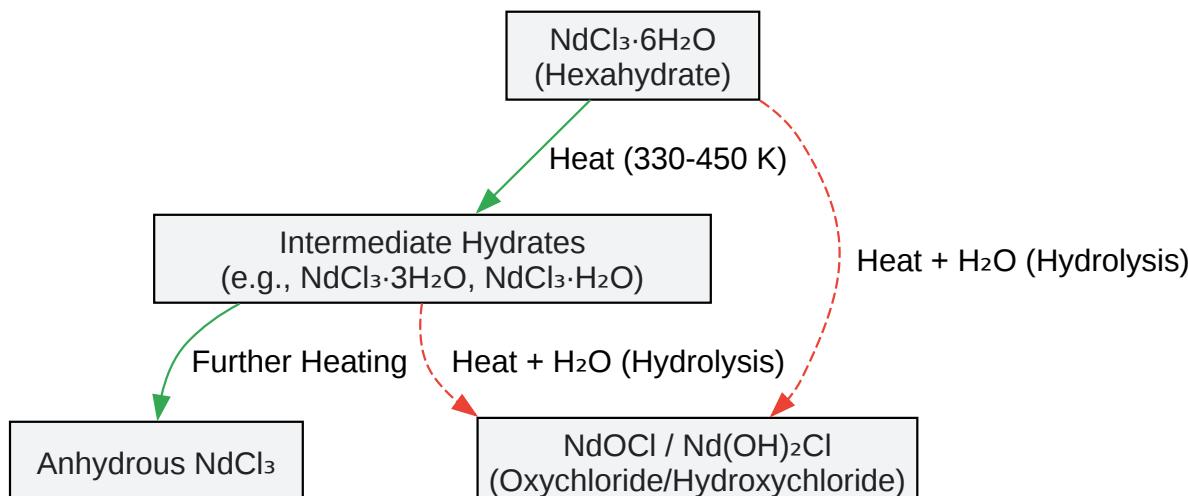
Neodymium(III) chloride hexahydrate is a stable compound under normal conditions but exhibits reactivity under specific circumstances.[\[2\]](#) It is incompatible with strong oxidizing agents, active metals, strong acids, and strong bases.[\[2\]](#)[\[10\]](#) Upon heating, it undergoes thermal decomposition. Simple rapid heating of the hydrate form can lead to hydrolysis, resulting in the formation of neodymium oxychloride (NdOCl).[\[4\]](#)[\[6\]](#)

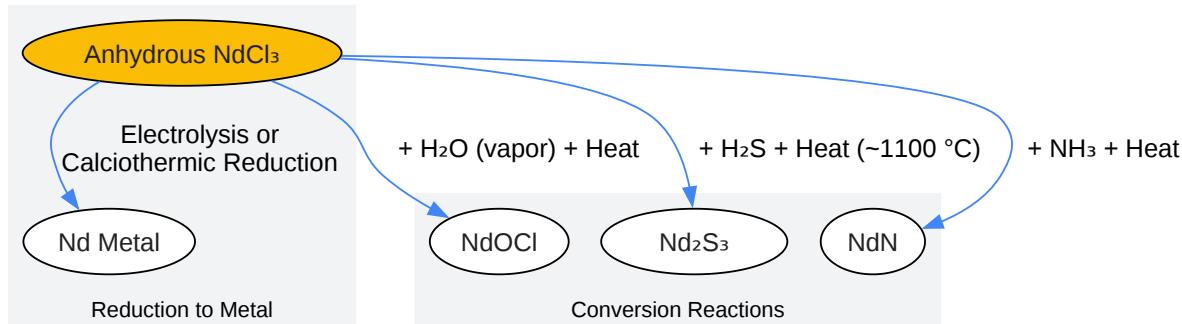
Table 2: Chemical Identifiers and Stability

Property	Value	References
CAS Number	13477-89-9	[2][3][7]
IUPAC Name	Neodymium(3+);trichloride;hexahydrate	[8]
Synonyms	Neodymium trichloride hexahydrate	[1][2][5]
Stability	Stable in air; hygroscopic	[1][2][5]
Hazardous Polymerization	Does not occur	[2]
Decomposition Products	Hydrogen chloride, Neodymium oxide	[2][5]

Thermal Dehydration and Decomposition

The thermal decomposition of **Neodymium(III) chloride hexahydrate** is a multi-step process. As the temperature increases, it loses its water of crystallization in stages, forming intermediate hydrates (e.g., trihydrate, dihydrate, and monohydrate) before yielding the anhydrous form.[11] If heating occurs in the presence of moisture (hydrolysis), neodymium oxychloride (NdOCl) and neodymium hydroxychloride ($\text{Nd(OH)}_2\text{Cl}$) can form.[6][11]




Figure 1: Thermal Decomposition Pathway

[Click to download full resolution via product page](#)

Figure 1: Thermal Decomposition Pathway

Chemical Reactivity and Conversions

Anhydrous Neodymium(III) chloride is a key precursor for the production of neodymium metal and other neodymium compounds.^{[4][6]} It can be reduced to neodymium metal (Nd) or react with various substances to form other salts.

Figure 2: Chemical Reactivity of NdCl₃[Click to download full resolution via product page](#)Figure 2: Chemical Reactivity of NdCl₃

Experimental Protocols

Synthesis of Anhydrous Neodymium(III) Chloride

The preparation of anhydrous NdCl₃ from the hexahydrate requires careful dehydration to prevent hydrolysis.^{[4][6]}

Method 1: Ammonium Chloride Route^{[4][6]}

- Mix NdCl₃·6H₂O with 4-6 equivalents of ammonium chloride (NH₄Cl).
- Place the mixture in a suitable vessel connected to a high-vacuum line.

- Slowly heat the mixture to 400 °C under high vacuum. The NH₄Cl helps to suppress the formation of oxychlorides by creating a gaseous HCl atmosphere.
- Maintain the temperature until all water and excess NH₄Cl have sublimed, leaving pure anhydrous NdCl₃.

Method 2: Thionyl Chloride Route[4][12]

- Place NdCl₃·6H₂O in a round-bottom flask equipped with a reflux condenser.
- Add an excess of thionyl chloride (SOCl₂).
- Gently reflux the mixture for several hours (e.g., 4 hours). Thionyl chloride reacts with the water of hydration to produce gaseous SO₂ and HCl, which are removed.
- After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain anhydrous NdCl₃.

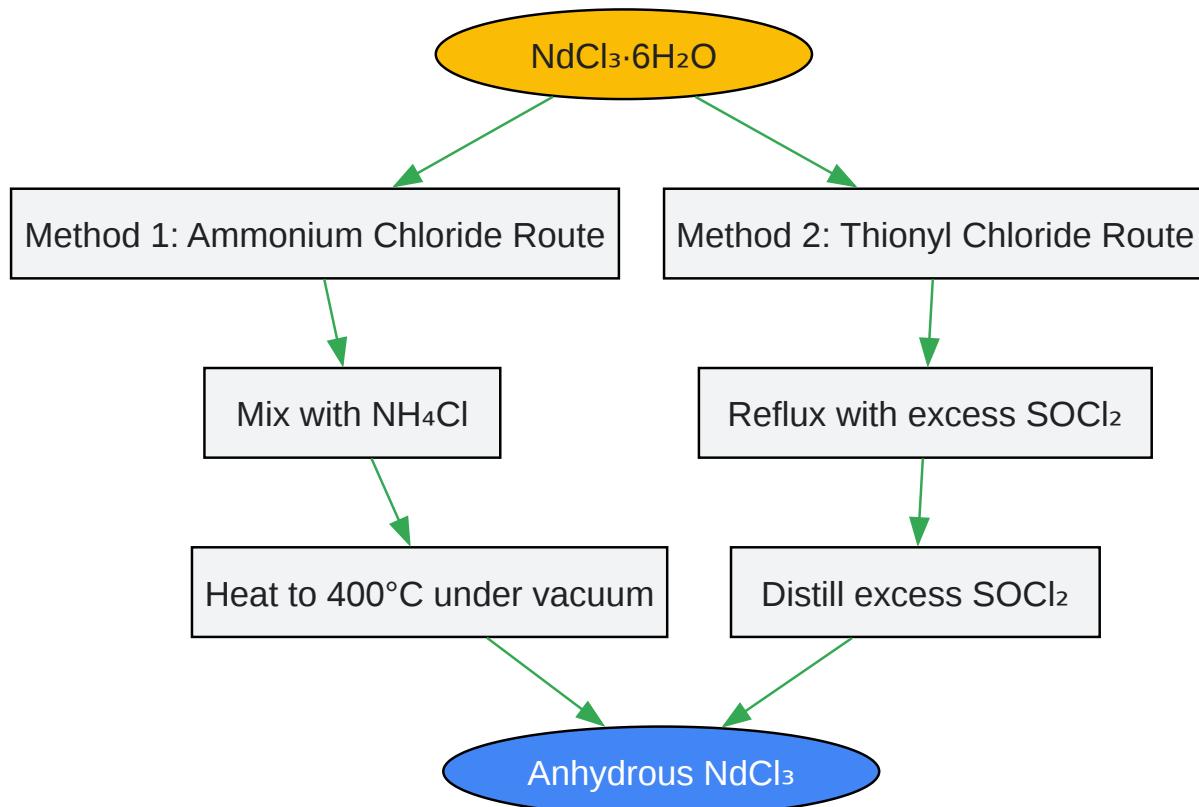


Figure 3: Workflow for Anhydrous NdCl₃ Synthesis

[Click to download full resolution via product page](#)Figure 3: Workflow for Anhydrous NdCl₃ Synthesis

Determination of Solubility (Isothermal Method)[12]

- Apparatus: A temperature-controlled water bath (thermostat), a glass-stoppered bottle, and a mechanical agitator.
- Procedure: a. Place the solvent (e.g., deionized water, ethanol) and an excess amount of **Neodymium(III) chloride hexahydrate** into the glass bottle. b. Seal the bottle tightly to prevent solvent evaporation or moisture absorption. c. Submerge the bottle in the thermostat set to the desired temperature (e.g., 25 °C ± 0.1 °C). d. Agitate the mixture mechanically for a sufficient period (e.g., 12-24 hours) to ensure equilibrium is reached. e. After equilibration, stop the agitation and allow the undissolved solid to settle. f. Carefully extract a known volume of the clear supernatant solution. g. Analyze the concentration of neodymium in the aliquot by a suitable analytical method, such as titration with EDTA or ICP-MS (Inductively Coupled Plasma Mass Spectrometry). h. Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Structural Analysis by X-ray Diffraction (XRD)[13]

- Purpose: To confirm the crystalline phase and purity of the synthesized material (e.g., anhydrous NdCl₃ or its hydrates).
- Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance or Rigaku UltimaIV) with a copper X-ray source (CuK α radiation, $\lambda \approx 0.154$ nm).
- Sample Preparation: a. Finely grind a small amount of the sample into a homogeneous powder. b. For air-sensitive samples like anhydrous NdCl₃, the sample should be prepared in an inert atmosphere (e.g., a glove box) and loaded into an airtight sample holder.
- Data Collection: a. Mount the sample holder in the diffractometer. b. Scan the sample over a specified range of 2 θ angles (e.g., 10-90°) at a defined scan rate (e.g., 3°/min).
- Data Analysis: a. The resulting diffraction pattern (a plot of intensity vs. 2 θ) is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

Safety and Handling

Neodymium(III) chloride hexahydrate is classified as an irritant.^[5] It causes skin irritation and serious eye irritation.^{[2][13]} Inhalation of dust may lead to respiratory tract irritation.^{[2][5]}

- Handling: Use in a well-ventilated area or a chemical fume hood.^[2] Avoid dust formation and contact with skin and eyes.^[2]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.^{[2][5]} If dust is generated, a respirator (e.g., N95) should be used.^[2]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[2] Due to its hygroscopic nature, storage in a desiccator or a dry bag is recommended.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Neodymium Chloride Hexahydrate-BEYONDCHEM [beyondchem.com]
2. prochemonline.com [prochemonline.com]
3. ProChem, Inc. Neodymium trichloride - for magnetic & catalytic Uses [prochemonline.com]
4. Neodymium(III)_chloride [chemeurope.com]
5. Neodymium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
6. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]
7. heegermaterials.com [heegermaterials.com]
8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
9. chembk.com [chembk.com]
10. fishersci.com [fishersci.com]
11. researchgate.net [researchgate.net]

- 12. srdata.nist.gov [srdata.nist.gov]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Neodymium(III) chloride hexahydrate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077876#neodymium-iii-chloride-hexahydrate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com